4-({[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}methyl)benzoic acid
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Overview
Description
4-({[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}methyl)benzoic acid is a complex organic compound featuring a quinoxaline core substituted with a pyrazole ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}methyl)benzoic acid typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoxaline Core: This can be achieved by condensing 3,5-dimethyl-1H-pyrazole with a suitable quinoxaline precursor under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 6-position of the quinoxaline ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Benzoic Acid Attachment: The final step involves coupling the quinoxaline derivative with a benzoic acid derivative, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the quinoxaline core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the quinoxaline ring can be substituted with various nucleophiles, including amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents due to its ability to interact with various biological targets.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential, including their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism of action of 4-({[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}methyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, while the pyrazole ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Lacks the benzoic acid moiety, making it less versatile in forming derivatives.
4-({[6-chloroquinoxalin-2-yl]amino}methyl)benzoic acid: Lacks the pyrazole ring, potentially reducing its biological activity.
Uniqueness
The presence of both the pyrazole ring and the benzoic acid moiety in 4-({[6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}methyl)benzoic acid provides a unique combination of chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H18ClN5O2 |
---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-[[[6-chloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C21H18ClN5O2/c1-12-9-13(2)27(26-12)20-19(24-17-8-7-16(22)10-18(17)25-20)23-11-14-3-5-15(6-4-14)21(28)29/h3-10H,11H2,1-2H3,(H,23,24)(H,28,29) |
InChI Key |
GTQIXMUMNLJKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NCC4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
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